3-Nitro-4-sulfamoylbenzoic acid
Description
Positioning of 3-Nitro-4-sulfamoylbenzoic Acid within Aromatic Nitro-Sulfonamide Chemistry
This compound belongs to the chemical class of aromatic nitro-sulfonamides. This classification is defined by the core aromatic ring (in this case, a benzene (B151609) ring derived from benzoic acid) being substituted with both a nitro group (-NO₂) and a sulfonamide group (-SO₂NH₂). The electronic properties of these groups significantly influence the reactivity of the aromatic ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution while making it susceptible to nucleophilic attack. The sulfamoyl group also acts as an electron-withdrawing group.
The interplay of these functional groups on the benzoic acid framework is crucial for its utility in chemical synthesis. nbinno.com For instance, the synthesis of bumetanide (B1668049) relies on the specific positioning of these groups to facilitate subsequent reactions. nbinno.com The general category of aromatic sulfonamides is a cornerstone of medicinal chemistry, most famously represented by the sulfa class of antibiotics. The addition of the nitro group to this framework, as seen in this compound, further diversifies its chemical potential, making it a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.com
Historical Trajectory and Evolution of Synthetic Approaches to Sulfamoylbenzoic Acid Frameworks
The synthesis of sulfamoylbenzoic acid frameworks has evolved over time, driven by the need for efficiency, purity, and more environmentally benign processes. Early methods for producing related compounds often involved multi-step processes centered on the modification of benzoic acid derivatives. nbinno.com
A common historical approach involves the nitration of a substituted benzoic acid, such as 4-chlorobenzoic acid, using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. This is followed by a reaction with a sulfonating agent and subsequent amination to form the sulfamoyl group. nbinno.com Another documented process involves the use of a nitration acid containing oleum (B3057394) and fuming nitric acid, with the reaction mixture heated to temperatures between 60 and 80°C. The final product is typically isolated through precipitation by pouring the reaction mixture onto ice, followed by filtration and purification. google.com
More recent synthetic strategies have focused on improving these foundational methods. For example, a method for preparing 2,4-dichloro-5-sulfamoylbenzoic acid employs 2,4-dichlorobenzoic acid and chlorosulfonic acid with sodium sulfate (B86663) as a catalyst and N-methyl-2-pyrrolidone (NMP) as a solvent. google.com This process is noted for having fewer steps, using readily available materials, and being a "green" synthesis route with low pollution and high product purity. google.com The evolution from harsh, multi-step nitrations to more streamlined, catalyzed reactions reflects a broader trend in chemical manufacturing towards more sustainable and cost-effective operational paths. google.com
Overview of Current Research Landscape and Future Directions for this compound
The current research landscape for this compound and its analogues remains heavily focused on medicinal chemistry and drug development. Its established role as a key intermediate for diuretics like bumetanide continues to be significant. chemicalbook.comchemicalbook.com However, the scope of research has expanded to explore new therapeutic applications for the broader sulfamoyl benzoic acid (SBA) scaffold.
A promising area of current investigation is the design and synthesis of SBA analogues as specific agonists for G-protein coupled receptors (GPCRs), such as the lysophosphatidic acid (LPA) receptors. nih.govnih.gov Specifically, research has led to the development of SBA analogues that are potent and specific agonists of the LPA₂ receptor, which is involved in mediating anti-apoptotic and mucosal barrier-protective effects in the gut. nih.govnih.gov This line of research, guided by computational modeling and structure-activity relationship (SAR) studies, aims to create novel, non-lipid agonists with high specificity, potentially leading to new treatments for gastrointestinal disorders. nih.gov
Future directions for research involving the this compound framework are likely to follow these trends. The key areas of focus will probably include:
Development of Novel Pharmaceuticals: Moving beyond diuretics, the scaffold will likely be used to design new molecules targeting a wider range of biological targets, including enzymes and receptors involved in inflammation, cancer, and metabolic diseases. nbinno.com
Exploration of Biological Activity: Further studies are needed to fully characterize the biological effects of this compound and its derivatives, including potential anti-inflammatory and antimicrobial properties.
Optimization of Synthetic Routes: Continued innovation in synthetic methodology will aim to create even more efficient, cost-effective, and environmentally friendly ways to produce these valuable intermediates. google.com
Chemical Data for 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
| Property | Value |
| IUPAC Name | 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid nih.gov |
| CAS Number | 28328-53-2 scbt.com |
| Molecular Formula | C₁₃H₁₀N₂O₇S scbt.com |
| Molecular Weight | 338.29 g/mol scbt.com |
| Appearance | Yellow Solid chemicalbook.com |
| Melting Point | 251-253°C (decomposes) chemicalbook.com |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) nbinno.comchemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-4-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6S/c8-16(14,15)6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNYDIJDUSXBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Reaction Engineering for 3 Nitro 4 Sulfamoylbenzoic Acid
Retrosynthetic Analysis and Design Principles for Target Synthesis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. pressbooks.pubyoutube.comopenstax.org This process is governed by the rules of chemical reactivity, particularly the directing effects of substituents on an aromatic ring in electrophilic aromatic substitution (EAS) reactions. youtube.com
For the target molecule, 3-Nitro-4-sulfamoylbenzoic acid, we must consider the influence of each functional group:
Carboxylic Acid (-COOH): A deactivating group and a meta-director.
Sulfamoyl Group (-SO₂NH₂): A deactivating group and an ortho, para-director. sigmaaldrich.com
Nitro Group (-NO₂): A strongly deactivating group and a meta-director.
The key to designing a successful synthesis is to introduce the substituents in a sequence that leverages their directing effects to achieve the desired 1,3,4-substitution pattern. Attempting a Friedel-Crafts reaction on a deactivated ring (e.g., one bearing a nitro or sulfonyl group) is generally not feasible. pressbooks.pub Therefore, the carbon framework, including the carboxyl group (or a precursor like a methyl group), should be established early.
A logical retrosynthetic disconnection involves removing the nitro group via a nitration reaction. This leads to the immediate precursor: 4-sulfamoylbenzoic acid .
Retrosynthetic Pathway:
Figure 1: Retrosynthetic analysis of this compound, identifying 4-sulfamoylbenzoic acid as the key precursor.
This strategy is sound because the functional groups on 4-sulfamoylbenzoic acid can direct an incoming electrophile (the nitronium ion, NO₂⁺) to the desired position. The sulfamoyl group directs ortho to itself (positions 3 and 5), while the carboxyl group directs meta (also positions 3 and 5). Since both groups direct the incoming nitro group to the same carbon (position 3 or 5), the synthesis is regiochemically controlled, favoring the formation of this compound.
Conventional Multi-Step Synthetic Pathways
Conventional approaches to synthesizing this compound rely on well-established electrophilic aromatic substitution reactions. The most direct pathway involves the nitration of a pre-formed 4-sulfamoylbenzoic acid.
Aromatic nitration is a classic EAS reaction typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The role of sulfuric acid is to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. libretexts.orgyoutube.com
Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The reaction conditions, such as temperature and acid concentration, are critical. For deactivated rings, more forcing conditions like fuming nitric acid or oleum (B3057394) (sulfuric acid containing dissolved SO₃) may be required. google.com For instance, the nitration of p-chlorobenzoic acid to 4-chloro-3-nitrobenzoic acid is performed using a mixture of concentrated nitric and sulfuric acids, often at controlled temperatures between 0°C and 37°C to achieve high yields. guidechem.comprepchem.comprepchem.com
The primary strategy for synthesizing this compound is the direct nitration of 4-sulfamoylbenzoic acid. In this reaction, the existing substituents guide the new nitro group into the correct position.
The sulfamoyl group (-SO₂NH₂) at position 4 is an ortho, para-director. Since the para position is occupied by the carboxyl group, it strongly directs the incoming electrophile to the ortho positions (3 and 5).
The carboxyl group (-COOH) at position 1 is a meta-director, guiding the incoming electrophile to positions 3 and 5.
The concordant directing effects of both groups ensure that nitration occurs selectively at position 3 (which is equivalent to position 5 on the symmetric ring), leading to the desired product.
The synthesis begins with the preparation of the key intermediate, 4-sulfamoylbenzoic acid . This compound, also known as 4-carboxybenzenesulfonamide, can be synthesized via several routes, typically starting from toluene (B28343) or benzoic acid. A common method involves the oxidation of p-toluenesulfonamide.
Once 4-sulfamoylbenzoic acid is obtained, it is subjected to nitration. While specific conditions for this exact reaction are not widely published, they can be inferred from analogous reactions. For example, the nitration of the structurally similar 4-chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid is achieved by using fuming nitric acid and oleum at 75°C for 8 hours. google.com Such strong conditions are often necessary to overcome the deactivating effects of the sulfamoyl and carboxyl groups.
Another relevant intermediate is 4-chloro-3-nitro-5-sulfamoylbenzoic acid , which is identified as an impurity in the synthesis of the diuretic drug Bumetanide (B1668049). simsonpharma.com Its synthesis involves the nitration of a 4-chloro-5-sulfamoylbenzoic acid derivative, highlighting how the regiochemical outcome is dictated by the directing effects of the substituents present on the ring. google.com
Reaction Scheme:
Figure 2: Proposed conventional synthetic pathway for this compound via nitration of the key intermediate, 4-sulfamoylbenzoic acid.
The following table summarizes the key reaction parameters for the nitration of related benzoic acid derivatives.
Modern Methodological Innovations in Synthesis
While the conventional multi-step synthesis is robust, modern chemistry seeks methods that are more efficient, generate less waste, and have higher atom economy. Innovations often focus on reducing the number of separate operational steps.
A "one-pot" reaction is a strategy where a reactant is subjected to successive chemical reactions in a single reactor, thereby avoiding lengthy separation and purification processes of intermediates. While a complete one-pot synthesis for this compound from simple precursors is not documented, modern methods for the formation of the sulfonamide group itself represent significant progress.
For example, a one-pot synthesis of sulfonamides has been developed using a palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate (DABSO). organic-chemistry.org The resulting aryl ammonium (B1175870) sulfinate can be directly treated with an amine and sodium hypochlorite (B82951) in the same vessel to yield the final sulfonamide. Another innovative one-pot method involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by immediate reaction with an amine to form the sulfonamide. organic-chemistry.org This approach is efficient, operates at room temperature, and avoids the handling of unstable sulfonyl chloride intermediates.
Catalytic Approaches in Specific Reaction Steps (e.g., Hydrogenation Catalysis)
Catalysis is pivotal in the synthesis of derivatives of this compound, particularly in the reduction of the nitro group to form the corresponding amino compound, a key step in the synthesis of many biologically active molecules. The catalytic hydrogenation of the nitro group is a common and efficient method.
Noble metal catalysts are frequently employed for this transformation. For instance, the reduction of a 3-nitro-4-phenoxy-5-sulfamoyl-benzoic acid derivative can be achieved using a palladium-on-carbon (Pd/C) catalyst. In one specific process, a 10% Pd-on-carbon catalyst is used to hydrogenate the nitro compound in an aqueous solution at room temperature and a hydrogen pressure of 1.1 atmospheres.
Raney nickel is another effective catalyst for this hydrogenation, capable of facilitating the reaction under various conditions. It has been used to hydrogenate nitro-aromatic precursors in solvents like dimethylformamide (DMF). The reaction can proceed at ambient temperature and atmospheric pressure over several hours or can be accelerated by increasing the temperature to 40-50°C and pressure to 50-100 atmospheres in an autoclave. Other conventional noble metal catalysts, such as platinum oxide, are also cited as viable options for this reduction.
In other related syntheses, such as that of 2-nitro-4-methylsulfonylbenzoic acid, a CuO/Al2O3 catalyst has been utilized for oxidation steps, demonstrating the versatility of catalytic methods in producing related nitrobenzoic acid derivatives. Similarly, vanadium pentoxide has been used as a catalyst in the nitric acid oxidation of a toluene derivative to a benzoic acid.
Optimization of Reaction Conditions and Process Parameters
The successful synthesis of this compound and its precursors hinges on the meticulous optimization of reaction conditions. Factors such as solvent choice, temperature, pressure, reaction duration, and reactant
Purification and Isolation Techniques for Synthetic Products
Recrystallization and Solvent Selection
Recrystallization is a fundamental purification technique in chemical synthesis, relying on the differential solubility of a compound and its impurities in a given solvent system. The ideal recrystallization solvent for this compound will be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. miracosta.edu Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or insoluble in the hot solvent, allowing for their removal via hot filtration. quizlet.comma.edu
The selection of an appropriate solvent is paramount for achieving high purity and yield. For aromatic nitro compounds containing carboxylic acid and sulfonamide functionalities, such as this compound, the polarity of the solvent plays a crucial role. Solvents with functional groups similar to the compound of interest often prove to be effective solubilizers. rochester.edu
Given the polar nature imparted by the nitro, carboxylic acid, and sulfonamide groups, polar solvents are generally good candidates for recrystallization. Water, for instance, can be an effective solvent for polar organic compounds, especially given its high boiling point which allows for a large solubility differential between hot and cold conditions. miracosta.edurochester.edu The presence of multiple polar functional groups in this compound suggests that it would have some solubility in hot water.
In cases where a single solvent does not provide the ideal solubility characteristics, a two-solvent system can be employed. This typically involves a solvent in which the compound is highly soluble and a second, miscible solvent in which the compound is poorly soluble. quizlet.com For a compound like this compound, a potential co-solvent pair could be an alcohol (e.g., ethanol, methanol) and water. quizlet.com The compound would be dissolved in a minimal amount of the hot, good solvent, and the poor solvent would be added dropwise until turbidity is observed, followed by reheating to achieve a clear solution which is then cooled to induce crystallization.
The rate of cooling significantly impacts the purity of the resulting crystals. Slow cooling generally promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities from the mother liquor. quizlet.com
Table 1: General Suitability of Solvents for Recrystallization of Polar Aromatic Compounds
| Solvent/System | Polarity | Boiling Point (°C) | General Applicability for Polar Aromatics |
| Water | High | 100 | Good for compounds with multiple polar functional groups; solubility often low in cold water and high in hot water. miracosta.edurochester.edu |
| Ethanol | Medium-High | 78 | Often a good solvent for a wide range of organic compounds. rochester.edu Can be used in a co-solvent system with water. quizlet.com |
| Methanol (B129727) | High | 65 | Similar to ethanol, effective for many polar molecules. quizlet.com |
| Acetone | Medium-High | 56 | A versatile solvent, but its low boiling point can sometimes be a disadvantage. rochester.edu |
| Ethyl Acetate (B1210297) | Medium | 77 | A moderately polar solvent that can be effective for compounds with a mix of polar and nonpolar characteristics. quizlet.comrochester.edu |
| Toluene | Low | 111 | Generally better for less polar compounds, but can be used for aromatic compounds. whiterose.ac.uk |
| Hexane (B92381)/Ethyl Acetate | Variable | - | A common co-solvent system where solubility can be finely tuned. rochester.edu |
This table provides general guidance. The optimal solvent for this compound must be determined experimentally.
Preparative Chromatographic Methods
When recrystallization does not yield a product of the desired purity, preparative chromatography is a powerful alternative. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar, ionizable compound like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly suitable method.
In preparative RP-HPLC, a nonpolar stationary phase is typically used in conjunction with a polar mobile phase. The separation of closely related aromatic acids is often achieved on columns packed with octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970) particles.
For the closely related compound, 4-Chloro-3-nitro-5-sulphamoylbenzoic acid, a successful analytical RP-HPLC method has been developed which is scalable for preparative separations. sielc.com This method utilizes a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid. sielc.com The acid modifier is crucial as it suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. For preparative work, volatile modifiers like formic acid are preferred as they can be easily removed from the collected fractions.
The selection of the mobile phase composition, specifically the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer, is critical for achieving optimal separation. A higher proportion of organic solvent generally leads to faster elution of the components. Gradient elution, where the mobile phase composition is changed over the course of the separation, is often employed in preparative chromatography to achieve good resolution of all components in a reasonable timeframe.
A study on a similar nitroaromatic compound, 4-bromomethyl-3-nitrobenzoic acid, utilized a mobile phase of methanol and water (80:20, v/v) with formic acid for pH adjustment on an octadecylsilane column. researchgate.net This highlights the common use of alcohol-water mobile phases for the separation of such compounds.
Table 2: Typical Parameters for Preparative RP-HPLC of Aromatic Nitro-Acids
| Parameter | Description | Typical Conditions for Related Compounds |
| Stationary Phase | The solid support within the column that interacts with the sample components. | Octadecylsilane (C18) or Octylsilane (C8) bonded to silica. sielc.comresearchgate.net |
| Mobile Phase | The solvent that carries the sample through the column. | A mixture of an organic solvent (acetonitrile or methanol) and water. sielc.comresearchgate.net |
| Mobile Phase Modifier | An additive to control the ionization of the analyte and improve peak shape. | Formic acid or phosphoric acid to maintain a low pH. sielc.comresearchgate.net |
| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant mobile phase composition) or Gradient (variable mobile phase composition). |
| Detection | The method used to detect the compound as it elutes from the column. | Ultraviolet (UV) detection at a wavelength where the nitroaromatic system absorbs strongly (e.g., ~271 nm for a related compound). researchgate.net |
These parameters are based on methods for structurally similar compounds and would require optimization for the specific separation of this compound and its impurities.
Chemical Reactivity, Derivatization, and Transformation Studies of 3 Nitro 4 Sulfamoylbenzoic Acid
Transformations of the Nitro Group
The nitro group of 3-nitro-4-sulfamoylbenzoic acid is a key site for chemical modification, primarily through reduction to an amino group. This transformation significantly alters the electronic properties and biological activity of the molecule, paving the way for a variety of amino-substituted derivatives.
Reductive Methodologies to Afford Amino-substituted Derivatives
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods have been successfully employed for the conversion of this compound and its derivatives to the corresponding 3-amino-4-sulfamoylbenzoic acid derivatives.
Commonly utilized methods include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. For instance, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid can be hydrogenated at room temperature and atmospheric pressure using a 10% Pd/C catalyst to yield 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. google.com Another example involves the hydrogenation of a methyl ester derivative of 3-nitro-4-(4'-methylphenoxy)-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid using Raney nickel as the catalyst at 40°C and 50 atmospheres of pressure. google.com
Metal-Acid Systems: The Béchamp reduction, a classic method for nitro group reduction, utilizes iron metal in an acidic medium. wikipedia.org Other metal-acid combinations, such as tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl), are also effective. masterorganicchemistry.com For example, 4-hydroxy-3-nitrobenzoic acid can be reduced using tin(II) chloride in concentrated HCl. chemicalbook.com Anhydrous stannous chloride has also been investigated for the reduction of aromatic nitro compounds. njit.edu
The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, by selecting a less active reductant like phenylsilane (B129415) (H3SiPh) over a more active one like pinacolborane (HBpin) in iron-catalyzed reductions, the nitro group can be selectively reduced while preserving a carbonyl group. nih.gov
Table 1: Reductive Methodologies for Nitro Group Transformation
| Starting Material | Reducing Agent/Catalyst | Product | Reference |
| 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid | H2, 10% Pd/C, LiOH | 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | google.com |
| 3-Nitro-4-(4'-methylphenoxy)-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester | Raney nickel, H2 | 3-Amino-4-(4'-methylphenoxy)-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester | google.com |
| 4-Hydroxy-3-nitrobenzoic acid | SnCl2, HCl | 3-Amino-4-hydroxybenzoic acid | chemicalbook.com |
| Aromatic Nitro Compounds | Fe, Acid | Aromatic Amines (Béchamp Reduction) | wikipedia.org |
| Aromatic Nitro Compounds | Sn or Zn, HCl | Aromatic Amines | masterorganicchemistry.com |
| Nitroaromatics | [Fe(salen)2]-μ-oxo, H3SiPh | Aminoaromatics | nih.gov |
Reaction Mechanism Studies of Nitro Reduction
The reduction of a nitro group to an amine is a stepwise process. Mechanistic studies, including kinetics, electron paramagnetic resonance (EPR), and mass spectrometry, have provided insights into the reaction pathway. nih.gov
In iron-catalyzed reductions, the proposed mechanism involves two interconnected catalytic cycles. nih.gov The first half-cycle involves the reduction of the nitro group to a nitroso intermediate. nih.gov This is followed by a second half-cycle where the nitroso species is further reduced. nih.gov A key catalytic intermediate in this process is an on-cycle iron hydride. nih.gov The initial hydride transfer from the iron hydride to the nitroso species has a significantly lower activation barrier than the rate-limiting step of the initial nitro reduction, which explains why the nitroso intermediate does not accumulate in the reaction. nih.gov
The classical Haber-Lukashevich mechanism for nitrobenzene (B124822) hydrogenation also describes a stepwise reduction, and many studies have confirmed and elaborated on this classical scheme. kaznu.kz The process generally proceeds through nitroso and hydroxylamino intermediates before the final amine product is formed. wikipedia.org
Reactivity of the Sulfamoyl Moiety
The sulfamoyl group (-SO2NH2) in this compound is another reactive site that allows for further derivatization.
N-Substitution Reactions and Formation of Substituted Sulfonamides
The nitrogen atom of the sulfamoyl group can undergo substitution reactions to form N-substituted sulfonamides. These reactions are typically carried out by reacting the parent sulfonamide with various electrophiles, such as sulfonyl chlorides, in the presence of a base. nih.govnih.gov
For example, novel sulfonamides have been synthesized by reacting reduced p-nitrobenzoyl chloride derivatives with various sulfonyl chlorides. nih.gov The synthesis of new sulfonamides has also been achieved through the reaction of p-toluenesulfonyl chloride with amino group-containing drugs and amino acids in an aqueous basic medium. nih.gov The pH of the reaction is typically maintained between 8 and 10 using a base like sodium carbonate. nih.gov
Another approach involves the reaction of amines with sulfonyl chlorides. For instance, trimetazidine (B612337) has been reacted with different sulfonyl chlorides in the presence of triethylamine (B128534) to produce new sulfonamide derivatives. mdpi.com
Hydrolysis and Stability of the Sulfamoyl Group under Varying Conditions
The stability of the sulfamoyl group to hydrolysis is dependent on the pH and temperature of the environment. Generally, sulfonamides are considered to be hydrolytically stable under typical environmental conditions, with long half-lives. researchgate.net
Studies have shown that the hydrolysis of sulfonamides is often most favorable under acidic conditions, followed by neutral and then alkaline conditions. researchgate.net An increase in temperature can also increase the rate of hydrolysis. researchgate.net However, many sulfonamides exhibit significant stability. For example, a study of twelve sulfonamides found that all were hydrolytically stable at pH 9.0, and nine were stable at pH 7.0. researchgate.net At pH 4.0, only two of the twelve were found to be stable. researchgate.net
The nonenzymatic displacement of the sulfamoyl group by nucleophiles like glutathione (B108866) and cysteine has also been studied. The rate of this displacement is related to the pKa of the sulfonamide, with the reaction rate increasing as the pKa decreases. nih.gov
Derivatization of the Carboxylic Acid Functionality
The carboxylic acid group of this compound offers a versatile handle for a range of derivatization reactions, most notably esterification and amidation.
Esterification is a common method for modifying the carboxylic acid group. This can be achieved through direct esterification with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.comtruman.edu For example, glycerol (B35011) esters of nitrobenzoic acids can be prepared by direct esterification with glycerol at temperatures above 100°C using an acid catalyst and an entraining liquid to remove the water formed during the reaction. google.com The Fischer esterification of 3-nitrobenzoic acid with methanol (B129727) in the presence of sulfuric acid produces methyl 3-nitrobenzoate. truman.edu
Amide formation is another important derivatization of the carboxylic acid group. This can be accomplished by reacting the carboxylic acid with an amine. Various methods exist for amide bond formation, including the use of coupling agents to activate the carboxylic acid. rsc.orgnih.gov Direct amidation can also be achieved under certain conditions. For instance, a mild protocol for amide formation from nitroarenes and aldehydes has been developed using an iron complex as a catalyst under neutral conditions. researchgate.net Another method involves the reaction of carboxylic acids with urea (B33335) in the presence of a catalytic amount of phosphorous acid. google.com
Derivatization can also be performed to improve the analytical detection of the molecule. For example, carboxylic acids can be derivatized with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) to improve their chromatographic behavior and detection sensitivity in LC-MS analysis. researchgate.net
Table 2: Derivatization of the Carboxylic Acid Functionality
| Reaction Type | Reagents | Product Type | Reference |
| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester | google.comtruman.edu |
| Amidation | Amine, Coupling Agent | Amide | rsc.orgnih.gov |
| Amidation | Amine, Iron Catalyst | Amide | researchgate.net |
| Amidation | Urea, Phosphorous Acid | Amide | google.com |
| Analytical Derivatization | 3-Nitrophenylhydrazine (3-NPH) | 3-Nitrophenylhydrazone | researchgate.net |
Esterification Reactions and Alkyl Ester Synthesis
The carboxylic acid moiety of this compound readily undergoes esterification. This classic reaction is typically performed by reacting the benzoic acid with an alcohol in the presence of an acid catalyst. google.comtruman.edu The synthesis of alkyl esters is a common derivatization strategy, often employed to protect the carboxylic acid or to modify the compound's solubility and electronic properties.
One established method for the esterification of nitrobenzoic acids is the Fischer esterification, which involves heating the nitrobenzoic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed during the reaction is typically removed by azeotropic distillation. google.com Another approach involves the use of polyfluoroalkanesulfonic acid as a catalyst, which allows the reaction to proceed under milder conditions. google.com
For instance, the synthesis of methyl 3-nitrobenzoate from 3-nitrobenzoic acid is a well-documented procedure. truman.eduorgsyn.org The reaction involves refluxing the acid in anhydrous methanol with concentrated sulfuric acid. truman.edu The resulting ester can then be isolated by pouring the reaction mixture into ice water and collecting the precipitate. truman.edu
The table below summarizes various conditions reported for the esterification of nitrobenzoic acids, which are applicable to this compound.
| Catalyst | Alcohol | Reaction Conditions | Yield | Reference |
| Sulfuric Acid | Methanol | Reflux | High | truman.edu |
| Sulfuric Acid | Glycerol | >100°C, azeotropic distillation | >90% (mono-ester) | google.com |
| Polyfluoroalkanesulfonic acid | Various alcohols | 60-120°C | High | google.com |
Amidation and Peptide Coupling Analogs
The carboxylic acid group of this compound can be converted to an amide through reaction with an amine. This transformation is fundamental in the synthesis of peptide analogs and other biologically active molecules. nih.govuni-kiel.de The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, coupling reagents are often employed to activate the carboxylic acid and facilitate amide bond formation under milder conditions. researchgate.netbachem.com
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as onium salts such as HATU and HBTU. researchgate.netsigmaaldrich.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. uni-kiel.deresearchgate.net The choice of coupling reagent and reaction conditions can be crucial to prevent side reactions, such as racemization at the alpha-carbon of amino acid derivatives. uni-kiel.de
The synthesis of sulfamoyl benzoic acid analogues with specific biological activities often involves amidation reactions. nih.gov For example, a series of analogues were synthesized by coupling the benzoic acid with various amines using EDC and DMAP as the coupling agents. researchgate.net
| Coupling Reagent | Base | Solvent | Key Features | Reference |
| DCC, EDC | - | Dichloromethane, DMF | Widely used, can form urea byproducts | researchgate.net |
| HATU, HBTU | DIPEA, NMM | DMF | High coupling efficiency, suitable for hindered amino acids | researchgate.netsigmaaldrich.com |
| EDC, DMAP | - | Chloroform | Used for synthesis of specific bioactive analogs | researchgate.net |
| PyBOP | DIPEA | DMF | Effective, but can cause racemization with prolonged reaction times | bachem.com |
Formation of Reactive Acyl Derivatives (e.g., Acid Chlorides, Mixed Anhydrides, Active Esters)
To enhance the reactivity of the carboxylic acid group, this compound can be converted into more reactive acyl derivatives such as acid chlorides, mixed anhydrides, and active esters. libretexts.orgmsu.edu These intermediates are not typically isolated but are generated in situ to facilitate subsequent reactions, particularly amidation and esterification. vanderbilt.edu
Acid Chlorides: The most reactive of the acyl derivatives, acid chlorides, are readily prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). vanderbilt.eduorgsyn.org The resulting 3-nitro-4-sulfamoylbenzoyl chloride is a highly electrophilic species that reacts rapidly with a wide range of nucleophiles. libretexts.org
Mixed Anhydrides: Mixed anhydrides are formed by reacting the carboxylic acid with an acyl halide or another anhydride. They are less reactive than acid chlorides but still provide a significant activation of the carboxyl group.
Active Esters: Active esters, such as those derived from 4-nitrophenol (B140041) or 2,3,5,6-tetrafluorophenol, are another class of reactive intermediates. nih.gov They are more stable than acid chlorides and can sometimes be isolated. The formation of active esters is a common strategy in peptide synthesis to facilitate the formation of the peptide bond. sigmaaldrich.com
The reactivity of these acyl derivatives follows the general order: acid chlorides > anhydrides > esters ≈ acids > amides. libretexts.org
| Acyl Derivative | Reagent for Formation | Relative Reactivity | Common Applications |
| Acid Chloride | SOCl₂, PCl₅ | Very High | Acylation of amines and alcohols |
| Mixed Anhydride | Acyl halide, Chloroformate | High | Amide and ester synthesis |
| Active Ester | 4-Nitrophenol, Pentafluorophenol | Moderate to High | Peptide synthesis, acylation reactions |
Aromatic Substitution Reactions at the Benzoic Acid Core
The benzene (B151609) ring of this compound is substituted with both electron-withdrawing (nitro and sulfamoyl) and a deactivating (carboxyl) group. msu.edunumberanalytics.com This electronic landscape dictates the regioselectivity and feasibility of aromatic substitution reactions.
Nucleophilic Substitution Reactions with Varied Nucleophiles
The presence of the strongly electron-withdrawing nitro group ortho and para to potential leaving groups can facilitate nucleophilic aromatic substitution (SNAAr) reactions. While the parent compound does not have a leaving group in a suitable position, derivatives such as 4-chloro-3-nitro-5-sulfamoylbenzoic acid are primed for such reactions. adventchembio.com The chloro group at the 4-position is activated by the nitro group at the 3-position and the sulfamoyl group at the 5-position, making it susceptible to displacement by various nucleophiles. google.com
For example, the reaction of 4-chloro-3-nitro-5-sulfamoylbenzoic acid with phenoxides or other nucleophiles can lead to the synthesis of a variety of derivatives. google.comchemicalbook.com These reactions are typically carried out in a polar aprotic solvent like DMF at elevated temperatures. google.com
| Nucleophile | Product | Reference |
| Phenoxide | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid | google.comchemicalbook.com |
| Amines | 3-Nitro-4-(amino)-5-sulfamoylbenzoic acid derivatives | google.com |
| Thiolates | 3-Nitro-4-(thio)-5-sulfamoylbenzoic acid derivatives | google.com |
Exploration of Other Electrophilic or Radical Processes
Due to the presence of multiple deactivating groups, the aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution. msu.edunumberanalytics.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions and are generally not feasible. The nitro group, sulfamoyl group, and carboxylic acid all direct incoming electrophiles to the meta position relative to themselves. msu.edunumberanalytics.com Given the existing substitution pattern, there are no available positions that are meta to all three groups, further hindering electrophilic substitution.
Radical reactions on the aromatic ring are less common and not well-documented for this specific compound.
Metal Coordination Chemistry of this compound and Its Derivatives
The carboxylic acid and sulfamoyl groups of this compound and its derivatives can act as ligands for metal ions, leading to the formation of coordination complexes. The oxygen atoms of the carboxylate and the nitrogen or oxygen atoms of the sulfamoyl group can donate lone pairs of electrons to a metal center.
The coordination chemistry of related sulfamoylbenzoic acids has been explored. For example, 4-sulfamoylbenzoic acid has been shown to act as a ligand for various metal ions. sigmaaldrich.comscbt.comsigmaaldrich.com The coordination modes can be varied, involving monodentate or bidentate coordination through the carboxylate group, and potential involvement of the sulfamoyl group.
While specific studies on the metal coordination of this compound are not extensively reported in the provided context, the principles of coordination chemistry suggest that it would form stable complexes with a range of transition metals and lanthanides. The nitro group would likely influence the electronic properties of the resulting complexes. The study of such complexes could be of interest for applications in catalysis, materials science, and medicinal chemistry.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound as a ligand is an area of growing interest, largely drawing parallels from the coordination chemistry of related nitrobenzoic acid derivatives. nih.gov While specific studies on this compound are not extensively documented in publicly available literature, the synthetic routes can be inferred from established methods for similar ligands.
Typically, the synthesis of metal complexes involving carboxylic acid-containing ligands is achieved through the reaction of a soluble metal salt with the deprotonated form of the ligand in a suitable solvent. For this compound, the carboxylic acid group is readily deprotonated under basic conditions to form the carboxylate anion, which can then coordinate to a metal center.
A general synthetic procedure would involve dissolving this compound in a solvent, followed by the addition of a base (e.g., sodium hydroxide, ammonia) to deprotonate the carboxylic acid. A solution of a metal salt (e.g., copper(II) sulfate (B86663), zinc(II) chloride) in the same or a miscible solvent is then added, often leading to the precipitation of the metal complex. The reaction conditions, such as temperature, pH, and solvent system, can be optimized to control the stoichiometry and crystallinity of the resulting complex.
For instance, in the synthesis of a Cu(II) complex with the related ligand 3-nitro-4-aminobenzoic acid, the complex was obtained by reacting the ligand with a Cu(II) salt in an aqueous medium. researchgate.net A similar approach would be applicable for this compound. The presence of the sulfonamide and nitro groups can influence the solubility of the ligand and the resulting complex, potentially requiring the use of co-solvents or specific temperature control during synthesis.
The table below outlines a generalized synthetic approach for metal complexes of this compound based on established methods for analogous compounds.
| Step | Procedure | Purpose |
| 1 | Dissolution of Ligand | This compound is dissolved in a suitable solvent (e.g., water, ethanol). |
| 2 | Deprotonation | A base is added to deprotonate the carboxylic acid group, forming the carboxylate. |
| 3 | Addition of Metal Salt | A solution of a metal salt is added to the ligand solution. |
| 4 | Complex Formation | The metal ion coordinates with the carboxylate group of the ligand. |
| 5 | Isolation and Purification | The resulting metal complex is isolated by filtration and purified by washing. |
Ligand Binding Modes and Coordination Geometries
The most common binding mode for carboxylate groups is bidentate, where both oxygen atoms of the carboxylate group coordinate to the metal ion, forming a stable four-membered chelate ring. This is a prevalent coordination mode observed in metal complexes of various benzoic acid derivatives. researchgate.net Alternatively, the carboxylate can act as a monodentate ligand, with only one oxygen atom binding to the metal center. It can also bridge two metal centers, leading to the formation of coordination polymers.
In the case of the Cu(II) complex with 3-nitro-4-aminobenzoic acid, the copper ion is coordinated by two bidentate carboxylate groups from two ligand molecules, with water molecules occupying the remaining coordination sites to form a distorted octahedral geometry. researchgate.net This distortion is a consequence of the Jahn-Teller effect, which is common for octahedral Cu(II) complexes. A similar coordination environment can be anticipated for metal complexes of this compound.
The coordination geometry around the metal center is determined by the coordination number of the metal ion and the nature of the ligands. For a typical first-row transition metal, coordination numbers of 4, 5, or 6 are common, leading to geometries such as tetrahedral, square planar, trigonal bipyramidal, square pyramidal, or octahedral.
The table below summarizes the potential binding modes and resulting coordination geometries for metal complexes of this compound.
| Metal Ion (Example) | Likely Binding Mode of Ligand | Ancillary Ligands | Probable Coordination Geometry |
| Cu(II) | Bidentate Carboxylate | Water | Distorted Octahedral |
| Zn(II) | Bidentate or Monodentate Carboxylate | Water, other solvent molecules | Tetrahedral or Octahedral |
| Ni(II) | Bidentate Carboxylate | Water | Octahedral |
| Co(II) | Bidentate or Monodentate Carboxylate | Water | Tetrahedral or Octahedral |
The intricate interplay of the carboxylate, sulfonamide, and nitro groups in this compound makes it a versatile ligand for the construction of a wide array of metal-organic frameworks with potentially interesting structural and electronic properties. nih.gov Further research into the synthesis and characterization of its metal complexes will undoubtedly unveil novel coordination chemistry and potential applications.
Advanced Characterization and Spectroscopic Analysis of 3 Nitro 4 Sulfamoylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structural features of 3-Nitro-4-sulfamoylbenzoic acid.
Proton NMR (¹H NMR) spectroscopy provides critical information about the arrangement of protons within the molecule. In a typical ¹H NMR spectrum of a related compound, 3-nitrobenzoic acid, the aromatic protons appear as distinct signals in the downfield region, generally between 7.0 and 9.0 ppm. spectrabase.comchemicalbook.com The exact chemical shifts and coupling patterns of the protons on the benzene (B151609) ring of this compound would be influenced by the positions of the nitro, sulfamoyl, and carboxylic acid groups. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a much higher chemical shift, often above 10 ppm, depending on the solvent and concentration. chemicalbook.com The protons of the sulfamoyl group (-SO₂NH₂) would also give rise to a characteristic signal.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.5 - 8.5 | Multiplet |
| Carboxylic Acid OH | >10 | Broad Singlet |
| Sulfamoyl NH₂ | Variable | Broad Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework. The carbon atoms in the benzene ring of this compound would resonate at different chemical shifts due to the varying electronic effects of the substituents. The carbonyl carbon of the carboxylic acid group is typically observed in the range of 165-185 ppm. rsc.orgresearchgate.net The carbons directly attached to the electron-withdrawing nitro and sulfamoyl groups would be shifted downfield, while others would be influenced to a lesser extent. For instance, in 4-nitrobenzoic acid, the carbon bearing the nitro group appears at a specific downfield shift. chemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid C=O | 165 - 185 |
| Aromatic C-NO₂ | ~148 |
| Aromatic C-SO₂NH₂ | Variable |
| Other Aromatic C | 120 - 140 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons on the aromatic ring. sdsu.eduresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). researchgate.netlibretexts.org This allows for the direct assignment of carbon signals based on their attached protons.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The IR spectrum would display distinct absorption bands corresponding to the vibrational modes of the different bonds. libretexts.orglibretexts.org
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. libretexts.orgdocbrown.info
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹ due to the carbonyl stretching vibration. libretexts.org
N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹. researchgate.net
S=O Stretch (Sulfamoyl Group): The sulfamoyl group will exhibit characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
N-H Stretch (Sulfamoyl Group): The N-H stretching vibrations of the -SO₂NH₂ group are expected to appear in the range of 3200-3400 cm⁻¹. libretexts.org
C-H Aromatic Stretch: Absorptions for C-H stretching in the aromatic ring typically occur just above 3000 cm⁻¹. libretexts.org
Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene ring would be observed in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern. youtube.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Nitro Group | Asymmetric N-O Stretch | 1520 - 1560 |
| Nitro Group | Symmetric N-O Stretch | 1345 - 1385 |
| Sulfamoyl Group | Asymmetric S=O Stretch | 1330 - 1370 |
| Sulfamoyl Group | Symmetric S=O Stretch | 1140 - 1180 |
| Sulfamoyl Group | N-H Stretch | 3200 - 3400 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information. uni.lu The molecular formula of this compound is C₇H₆N₂O₆S, which corresponds to a monoisotopic mass of approximately 245.99 g/mol . uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 246. Fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. libretexts.org Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). miamioh.eduyoutube.com For carboxylic acids, the loss of H₂O (18 Da) and COOH (45 Da) are typical fragmentation patterns. miamioh.edu The sulfamoyl group can lead to the loss of SO₂NH₂ (80 Da). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments. nih.gov
Table 4: Potential Mass Spectrometry Fragments for this compound
| Fragment | Mass Loss (Da) | Resulting m/z |
|---|---|---|
| [M - H₂O]⁺ | 18 | 228 |
| [M - NO]⁺ | 30 | 216 |
| [M - COOH]⁺ | 45 | 201 |
| [M - NO₂]⁺ | 46 | 200 |
| [M - SO₂NH₂]⁺ | 80 | 166 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of the benzene ring, nitro group, and carboxylic acid group, all containing chromophores, will result in characteristic absorption bands in the UV region. rsc.org
The spectrum is expected to show multiple absorption bands. Aromatic compounds typically exhibit π → π* transitions. rsc.org The nitro group is a strong chromophore and will significantly influence the absorption spectrum. For instance, nitrobenzene (B124822) shows a strong absorption band around 250-270 nm. rsc.org The presence of the carboxylic acid and sulfamoyl groups will also affect the position and intensity of the absorption maxima. The electronic absorption properties can be sensitive to the solvent polarity, which can be studied by recording spectra in different solvents. In a study of nitrobenzaldehydes, transitions were observed around 250 nm, 300 nm, and 350 nm, which were ascribed to π→π* excitations involving the nitro and benzene groups, π→π* excitations within the arene function, and n→π* absorptions, respectively. rsc.org Similar transitions would be expected for this compound.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
Comprehensive searches for the crystal structure of this compound (C7H6N2O6S) did not yield specific experimental data from X-ray crystallography studies in publicly accessible databases. While information is available for structurally related compounds, such as 4-chloro-3-nitrobenzoic acid, detailed crystallographic parameters for this compound are not presently available. nih.gov
Determination of Crystal System, Space Group, and Unit Cell Parameters
Specific data regarding the crystal system, space group, and unit cell parameters for this compound are not found in the reviewed scientific literature.
Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks
While a detailed analysis of the hydrogen bonding networks for this compound is not possible without experimental crystal structure data, general observations can be made about related compounds. For instance, studies on similar molecules show the presence of hydrogen bond donors and acceptors that contribute to their structural arrangements. nih.gov However, specific details for the title compound are unavailable.
Supramolecular Self-Assembly and Crystal Packing Motifs
Information on the supramolecular self-assembly and specific crystal packing motifs for this compound is not available in the absence of its crystal structure determination.
Other Advanced Spectroscopic and Analytical Techniques (e.g., Raman Spectroscopy)
No specific experimental Raman spectra for this compound were found in the searched databases. While Raman spectroscopy is a powerful technique for the analysis of nitro-aromatic compounds, and spectra for compounds like p-nitrobenzoic acid are available, data for this compound has not been located. researchgate.net
Computational Chemistry and Theoretical Modeling of 3 Nitro 4 Sulfamoylbenzoic Acid
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods provide a static, gas-phase picture of the molecule's preferred geometry and electronic landscape.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for determining the ground-state (most stable) properties of molecules. For 3-Nitro-4-sulfamoylbenzoic acid, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the optimized molecular geometry. researchgate.net This process mathematically determines the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
In a related study on 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, DFT calculations were used to determine its optimized structure. researchgate.net Applying this methodology to this compound would yield precise geometric parameters, forming the basis for all further computational analysis. The resulting data would resemble the theoretical values presented in the table below, which are essential for understanding the molecule's three-dimensional shape.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-COOH | ~1.48 Å |
| C=O | ~1.21 Å | |
| C-NO₂ | ~1.47 Å | |
| N=O | ~1.22 Å | |
| C-SO₂NH₂ | ~1.78 Å | |
| S=O | ~1.44 Å | |
| Bond Angle | O=C-O | ~124° |
| C-C-NO₂ | ~119° | |
| O=N=O | ~125° | |
| C-S-N | ~107° | |
| O=S=O | ~121° |
Note: These are estimated values based on standard bond lengths/angles and data from similar structures. Actual values would be derived from a specific DFT calculation.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting chemical reactivity, as it highlights regions of positive and negative charge. The MEP map helps identify sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.
For this compound, an MEP map would reveal:
Negative Regions (Red/Yellow): These areas, rich in electron density, are prone to electrophilic attack. They would be concentrated around the oxygen atoms of the carboxyl, nitro, and sulfamoyl groups due to the high electronegativity of oxygen.
Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive region is typically found around the acidic hydrogen of the carboxylic acid group, indicating its high propensity to be donated as a proton. taylorandfrancis.com The hydrogen atoms of the sulfamoyl (-SO₂NH₂) group would also exhibit a positive potential.
Neutral Regions (Green): The carbon atoms of the benzene (B151609) ring would constitute a region of intermediate potential, though the electron-withdrawing effects of the nitro and sulfamoyl groups would influence its electron density.
Understanding these reactive sites is crucial for predicting how the molecule will interact with other reagents or biological targets.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. imperial.ac.ukresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). imperial.ac.uk
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable.
In a computational study of a similar molecule, 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the HOMO was located over the chlorosulfamoyl benzoic acid ring, while the LUMO was distributed similarly. researchgate.netresearchgate.net For this compound, the strong electron-withdrawing nitro and sulfamoyl groups would significantly lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap, suggesting a chemically reactive molecule.
Table 2: Illustrative Frontier Orbital Data from a Related Molecule
| Parameter | Description | Energy Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.98 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.35 |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.63 |
Source: Data from a DFT study on a related sulfamoylbenzoic acid derivative, for illustrative purposes. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. The relative stability of these conformers is mapped onto a Potential Energy Surface (PES). For this compound, key rotations would occur around the C-C bond connecting the carboxylic acid group and the C-S bond of the sulfamoyl group.
Computational studies on related nitro-substituted benzoic and benzenesulfonic acids have shown that the formation of intramolecular hydrogen bonds can significantly influence which conformer is the most stable. nih.gov In this compound, a potential intramolecular hydrogen bond could form between a hydrogen atom of the -SO₂NH₂ group and an oxygen atom of the adjacent nitro group. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify the global energy minimum—the most stable conformer. This is crucial as the biological activity and physical properties of a molecule can depend heavily on its preferred three-dimensional shape. ufms.brajchem-a.com
Molecular Dynamics Simulations to Investigate Dynamic Behavior
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is particularly useful for understanding how a molecule behaves in a solvent (like water) or how it interacts with a larger biological system, such as a protein receptor. nih.gov
For this compound, an MD simulation could:
Analyze its stability in an aqueous environment.
Simulate its binding process to a target enzyme, revealing key interactions and the stability of the resulting complex.
Provide insights into conformational changes that occur over time.
In studies of related nitrobenzamide derivatives, MD simulations were used to validate docking poses and assess the stability of the ligand-protein complex by analyzing parameters like the Root Mean Square Deviation (RMSD). researchgate.netnih.gov A stable RMSD value over the simulation time suggests the compound remains securely in the binding site, which is a favorable characteristic for a potential drug candidate. researchgate.net
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. By calculating the energies of reactants, products, and intermediate transition states, chemists can determine the most likely mechanism and the activation energy required for the reaction to proceed.
For this compound, computational studies could investigate various reactions, such as:
Deprotonation: Calculating the energy required to remove the acidic proton from the carboxylic acid group versus one from the sulfamoyl group would quantify its acidity (pKa). Studies on similar acids have used this approach to determine their relative strengths. nih.gov
Reaction with a Nucleophile: The reaction pathway of a nucleophile attacking the benzene ring or other electrophilic centers could be modeled.
Tautomerization: If different tautomeric forms are possible, their relative stabilities and the energy barriers for their interconversion can be calculated.
These studies provide a level of detail about reaction energetics and intermediates that is often difficult or impossible to obtain through experimental methods alone.
In Silico Design and Virtual Screening Methodologies for Derivatives
The design of new molecules with desired biological functions is a cornerstone of medicinal chemistry. In silico design and virtual screening have become indispensable strategies to accelerate the discovery of new lead compounds by narrowing down large chemical libraries to a manageable number of promising candidates for synthesis and testing. nih.gov These computational approaches are broadly categorized into ligand-based and structure-based methods, both of which have been applied to derivatives of sulfamoylbenzoic acids.
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown or poorly characterized. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. LBDD methods use a set of known active and inactive molecules to build a model, known as a pharmacophore, that defines the essential structural features required for biological activity. mdpi.com
A notable application of LBDD led to the identification of an N,N-disubstituted 4-sulfamoylbenzoic acid derivative as an inhibitor of cytosolic phospholipase A2α (cPLA2α). researchgate.net In this study, a ligand-based virtual screening approach was employed, using potent known inhibitors as templates. The initial "hit" compound, a disubstituted 4-sulfamoylbenzoic acid derivative, was identified from a database and subsequently served as a scaffold for further structural modification to enhance its inhibitory potency. researchgate.net
The general workflow for such an LBDD study involves:
Selection of a training set: A group of molecules with known activities (e.g., high, moderate, and low inhibitors) is compiled. mdpi.com
Pharmacophore hypothesis generation: The structural features common to the most active molecules are identified. These features can include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. mdpi.com
Virtual screening: A large database of compounds is computationally screened against the pharmacophore model to find molecules that match the required features.
Hit optimization: The identified hits are used as starting points for the design of new derivatives with potentially improved activity. For instance, replacing substituents on the sulfonamide nitrogen of the 4-sulfamoylbenzoic acid core with various moieties like naphthyl or indolylalkyl groups is a strategy to improve enzyme inhibitory potency. researchgate.net
This approach successfully demonstrated that the 4-sulfamoylbenzoic acid scaffold is a viable starting point for developing enzyme inhibitors, with subsequent structural alignment to known potent compounds leading to derivatives with submicromolar IC50 values. researchgate.net
When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. stanford.edu Molecular docking, a key component of SBDD, predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. nih.govnih.gov This method allows for the rationalization of structure-activity relationships (SAR) and the design of more potent and selective inhibitors.
Molecular docking studies have been instrumental in the development of derivatives of sulfamoylbenzoic acid. For example, in the design of specific agonists for the lysophosphatidic acid (LPA) 2 receptor, docking simulations were used to evaluate modifications to a sulfamoyl benzoic acid scaffold. nih.gov The docking analysis helped rationalize the experimental SAR data, revealing that specific structural requirements, such as a four-carbon chain linker and the introduction of an electron-withdrawing group, were critical for potent agonistic activity. nih.gov
Similarly, molecular docking was employed to investigate a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents. nih.govresearchgate.net The docking simulations revealed that the synthesized compounds displayed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of α-glucosidase and α-amylase enzymes. nih.govresearchgate.net This insight helps to explain why certain substituents, such as electron-donating and electron-withdrawing groups on the phenyl ring, significantly influenced the inhibitory activity. nih.gov
The binding affinities and interactions observed in docking studies for various sulfonamide derivatives are summarized in the table below.
| Compound/Derivative Class | Target Protein | Key Interactions/Findings | Binding Energy (kcal/mol) | Reference |
| Sulfamoyl benzoic acid analogues | LPA2 Receptor | Interaction with key residues R3.28 and Q3.29; halogen addition at the para position was explored. | -9.21 (for compound 11d) | nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase | Hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. | -8.0 to -9.7 | nih.govresearchgate.net |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Amylase | Various binding interactions with active site amino acids. | -7.9 to -9.8 | nih.gov |
| Sulfonamide derivatives | E. coli KAS III | Hydrogen bonding with active site residues. | -6.94 to -8.13 | dergipark.org.tr |
| ({4-nitrophenyl}sulfonyl)tryptophan | Mycobacterium tuberculosis InhA | Interactions with key residues ASP 73, ILE 78, and PRO 79. | -8.0 | mdpi.com |
These studies underscore the utility of SBDD and molecular docking in refining the structure of this compound derivatives to achieve desired biological effects.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations, particularly using Density Functional Theory (DFT), are frequently used to predict the spectroscopic properties of molecules. Comparing these predicted spectra with experimental data from techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy serves to validate both the computational model and the synthesized molecular structure. mdpi.comresearchgate.net
For derivatives related to this compound, computational methods have been successfully used to interpret experimental spectra. In a study of ({4-nitrophenyl}sulfonyl)tryptophan, a compound containing the 4-nitrobenzenesulfonamide (B188996) moiety, DFT calculations were performed to predict IR, ¹H NMR, and ¹³C NMR spectra. mdpi.com The computed values showed good agreement with the experimental data, aiding in the definitive assignment of signals. For instance, the characteristic asymmetric and symmetric stretching vibrations of the SO₂ group in the sulfonamide were observed experimentally and confirmed by theoretical calculations. mdpi.com
Similarly, for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the experimental IR spectra showed characteristic bands for N-H, C=O, and SO₂ stretching, which are consistent with the proposed structures. nih.gov The ¹H NMR spectra revealed signals for aromatic and amide protons in their expected regions. nih.gov
The table below presents a comparison of typical experimental and theoretical spectroscopic data for functional groups found in this compound and its derivatives.
| Spectroscopic Technique | Functional Group | Typical Experimental Range | Typical Calculated Range | Reference |
| FT-IR (cm⁻¹) | N-H Stretch (sulfonamide) | 3291 - 3502 | 3496 | nih.govmdpi.com |
| C=O Stretch (carboxylic acid/amide) | 1614 - 1692 | - | nih.gov | |
| NO₂ Asymmetric Stretch | 1542 - 1566 | - | nih.gov | |
| NO₂ Symmetric Stretch | 1302 - 1372 | - | nih.gov | |
| SO₂ Asymmetric Stretch | 1308 - 1372 | ~1417 | nih.govmdpi.com | |
| SO₂ Symmetric Stretch | 1145 - 1175 | ~1210 | nih.govmdpi.com | |
| ¹H NMR (ppm) | Aromatic Protons | 6.58 - 8.58 | 6.91 - 8.66 | nih.govmdpi.com |
| Amide/Sulfonamide N-H | 3.37 - 10.81 | 4.32 - 7.87 | nih.govmdpi.com | |
| ¹³C NMR (ppm) | Aromatic Carbons | ~110 - 150 | 132 - 158 | mdpi.com |
| Carbonyl Carbon (C=O) | ~168 | ~182 | mdpi.com |
Discrepancies between experimental and calculated values can arise from factors such as solvent effects and intermolecular interactions (like hydrogen bonding) in the solid state, which are often simplified in gas-phase theoretical calculations. mdpi.com Nevertheless, the strong correlation typically observed validates the computational approach as a reliable tool for structural elucidation and the prediction of molecular properties.
Applications of 3 Nitro 4 Sulfamoylbenzoic Acid in Advanced Organic Synthesis
Strategic Intermediate for the Synthesis of Complex Organic Molecules
While 3-nitro-4-sulfamoylbenzoic acid itself is a foundational starting block, its derivatives are pivotal as strategic intermediates in the multistep synthesis of complex organic molecules. A prominent example is the synthesis of the potent loop diuretic, Bumetanide (B1668049). In many synthetic pathways leading to Bumetanide, a closely related derivative, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid , serves as a key intermediate. nih.gov
The synthesis of Bumetanide from this intermediate highlights the strategic importance of the nitro group. The nitro group can be selectively reduced to an amino group at a specific stage of the synthesis, which is then further functionalized. For instance, one common route involves the reduction of the nitro group in 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid to form 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. nih.gov This resulting aniline (B41778) derivative is then subjected to reductive amination or other alkylation methods to introduce the required n-butylamino side chain. nih.gov The presence of the nitro group in the intermediate allows for the precise and sequential introduction of different functionalities, which is a cornerstone of modern organic synthesis for creating complex target molecules.
Building Block for Diverse Chemical Scaffolds and Ring Systems
The core structure of this compound serves as a versatile building block for the creation of a wide array of chemical scaffolds and ring systems, particularly those of medicinal interest. The reactivity of its functional groups allows for its incorporation into larger, more complex molecular frameworks, including various heterocyclic systems.
Patents reveal the utility of the sulfamoylbenzoic acid backbone in generating diverse derivatives. For example, starting from 3-nitro-4-chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester , a variety of substituents can be introduced at the 4-position, leading to a broad range of phenoxy or other aromatic ether derivatives. google.com Subsequent transformations, such as the reduction of the nitro group and cyclization reactions, can then be employed to construct heterocyclic rings. For instance, the resulting diamino compounds can be used to form benzimidazoles, quinoxalinones, or benzodiazepinediones, which are common scaffolds in drug discovery. researchgate.net
The general synthetic strategy often involves:
Modification at the position ortho to the nitro group (the 4-position).
Reduction of the nitro group to an amine.
Reaction of the newly formed amine with other functional groups (either existing on the molecule or introduced) to form a heterocyclic ring.
This modular approach allows for the generation of libraries of compounds with diverse structures and potential biological activities.
Precursor for Advanced Pharmaceutical Intermediates (e.g., Bumetanide-related structures)
The role of this compound derivatives as precursors for advanced pharmaceutical intermediates is best exemplified by the synthesis of Bumetanide and its analogues. The synthesis of Bumetanide often starts from 4-chloro-3-nitro-5-sulfamoylbenzoic acid , which can be considered a direct precursor to the core scaffold. nih.gov
A common synthetic pathway to Bumetanide proceeds through the intermediate 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid . nih.govnih.gov This intermediate is typically formed by the reaction of 4-chloro-3-nitro-5-sulfamoylbenzoic acid with a phenolate. nih.gov The subsequent steps demonstrate the utility of this precursor:
| Step | Reactant | Key Transformation | Product |
| 1 | 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid | Reduction of the nitro group | 3-amino-4-phenoxy-5-sulfamoylbenzoic acid |
| 2 | 3-amino-4-phenoxy-5-sulfamoylbenzoic acid & Butyraldehyde (B50154) | Reductive amination | Bumetanide |
This table outlines a simplified, common pathway for the synthesis of Bumetanide from its nitro-precursor.
Several methods have been developed to optimize this conversion, including one-pot syntheses where the reduction of the nitro group and the reductive amination with butyraldehyde occur in a single step, often using a palladium on carbon catalyst under hydrogen pressure. nih.gov This efficient approach underscores the value of having the nitro group as a masked amine, which can be unveiled and functionalized at the desired point in the synthetic sequence to yield the final active pharmaceutical ingredient.
Utilization as a Crosslinking Reagent in Specialized Organic Transformations
While the direct use of this compound as a crosslinking reagent is not widely documented, the inherent reactivity of the 3-nitrobenzoic acid core structure makes it a valuable component in the design of specialized crosslinking agents. In particular, ortho-nitrobenzyl alcohol derivatives have been developed as photoactivatable crosslinkers, which can form covalent bonds with proteins upon irradiation with UV light. nih.gov
These reagents are highly useful in chemical biology and proteomics for studying protein-protein interactions. The crosslinking process is initiated by light, which provides temporal control over the reaction. A study in this area synthesized and characterized hetero-bifunctional and homo-bifunctional crosslinkers based on an ortho-nitrobenzyl alcohol core. nih.gov
Examples of such crosslinkers include:
2,5-dioxo-1-pyrrolidinyl-4-(hydroxymethyl)-3-nitrobenzoate : A hetero-bifunctional crosslinker that combines a photo-reactive ortho-nitrobenzyl group with a lysine-reactive N-hydroxysuccinimide (NHS) ester.
N,N′-1,2-ethanediylbis(4-hydroxymethyl-3-nitrobenzamide) : A homo-bifunctional crosslinker with two photo-reactive ortho-nitrobenzyl groups. nih.gov
Upon irradiation with UV light (typically around 365 nm), the ortho-nitrobenzyl group rearranges to form a reactive ortho-nitrosoaldehyde, which can then react with nucleophilic residues on proteins, such as lysine, to form a stable covalent bond. nih.gov This application demonstrates the potential of the 3-nitro-substituted benzoic acid scaffold in the development of sophisticated chemical tools for biological research.
Design and Synthesis of Functional Materials Based on Its Core Structure
The rigid structure and multiple functional groups of this compound and its analogues make them attractive building blocks for the design and synthesis of functional materials, such as metal-organic frameworks (MOFs). MOFs are crystalline materials in which metal ions or clusters are connected by organic ligands to form one-, two-, or three-dimensional structures with porous architectures.
A study has shown that a derivative, 3-nitro-4-(pyridin-4-yl)benzoic acid , can be used to construct novel MOFs with different metal ions (Cd(II) and Ni(II)), resulting in topologically different frameworks. nih.gov These materials exhibit interesting properties, including:
Photoluminescence : The synthesized MOFs showed enhanced and red-shifted photoluminescence compared to the free ligand.
Gas Adsorption : One of the cadmium-based MOFs demonstrated good separation selectivity for CO2 over N2, which is a critical application in gas purification and carbon capture. nih.gov
The presence of the nitro group on the organic linker can influence the electronic properties and the pore environment of the MOF, potentially enhancing its performance in applications like catalysis, sensing, and gas separation. Furthermore, the broader class of nitro-functionalized benzoic acids is being explored for the creation of other advanced materials. For example, metal frameworks functionalized with nitro groups have been incorporated into chitosan (B1678972) aerogels to create composite materials for the efficient adsorption of dyes from wastewater. google.com These examples highlight the successful application of the core structure of nitro- and carboxy-substituted benzene (B151609) rings in the field of materials science.
Analytical Methodologies for Quality Control and Research Applications
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are central to the analytical workflow for "3-Nitro-4-sulfamoylbenzoic acid," providing powerful tools for separating the compound from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying "this compound." A reversed-phase HPLC method is typically suitable for this compound due to its polarity. Method development would involve optimizing the mobile phase composition, column type, and detector wavelength to achieve a sharp, symmetrical peak with good resolution from any potential impurities.
A typical HPLC method for a sulfonamide derivative involves a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like acetic or formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govwu.ac.thcabidigitallibrary.org UV detection is commonly used, with the wavelength set to a maximum absorbance for the nitro-aromatic system, likely in the range of 254-270 nm. wu.ac.thcabidigitallibrary.org
Validation of the HPLC method is crucial to ensure its reliability and would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and robustness. wu.ac.thimeko.info
Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Sulfonamides
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) wu.ac.th |
| Mobile Phase A | 0.1% Formic acid in Water shimadzu.com |
| Mobile Phase B | Acetonitrile or Methanol nih.govshimadzu.com |
| Gradient | Optimized for separation (e.g., starting with a low percentage of B, increasing over time) |
| Flow Rate | 1.0 mL/min wu.ac.th |
| Injection Volume | 5-20 µL |
| Column Temperature | 25-40 °C wu.ac.thshimadzu.com |
| Detection | UV at ~265 nm wu.ac.th |
This table presents a generalized set of starting conditions for method development, based on published methods for similar compounds.
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for qualitatively monitoring the progress of reactions that synthesize or modify "this compound". ijcps.orgweebly.com By spotting the reaction mixture alongside the starting materials and standards on a TLC plate, one can visually track the consumption of reactants and the formation of the product.
For a compound with the polarity of "this compound," a silica (B1680970) gel plate would be used as the stationary phase. ijcps.orgepa.gov The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or benzene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) to achieve an optimal separation where the Rf value of the product is around 0.3-0.5 for clear resolution. epa.govscribd.com Visualization of the spots can be achieved under UV light due to the aromatic nature of the compound, or by using staining reagents. weebly.comtifr.res.in
Table 2: Potential TLC Solvent Systems for Nitro-Aromatic Compounds
| Stationary Phase | Mobile Phase System (v/v) | Visualization |
| Silica Gel G epa.gov | Benzene (B151609): Petroleum Ether: Methanol (40:30:5) epa.gov | UV Light tifr.res.in |
| Silica Gel | Hexane: Ethyl Acetate (various ratios) | UV Light tifr.res.in |
| Silica Gel | Benzene: Acetone: Ethyl Alcohol (8:1:1) ijcps.org | UV Light, Iodine Vapor tifr.res.in |
This table provides examples of solvent systems used for related nitro compounds, which could be adapted for "this compound".
Gas Chromatography (GC) is generally not the preferred method for the direct analysis of "this compound" due to its low volatility and thermal lability. However, GC can be a valuable tool for the analysis of volatile by-products that may arise during its synthesis or for the analysis of the compound after a chemical derivatization step to increase its volatility. nih.govchromforum.org
For instance, any residual volatile organic solvents or starting materials could be quantified using a headspace GC method. For the analysis of the compound itself, derivatization of the carboxylic acid and sulfonamide groups would be necessary. A common approach for benzoic acids is esterification to form a more volatile methyl ester, which can then be analyzed by GC, often with a flame ionization detector (FID) or a mass spectrometer (MS). chromforum.orgacs.org
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling not just quantification but also definitive structural identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique for the analysis of "this compound." It combines the separation capabilities of HPLC with the mass-selective detection of mass spectrometry, allowing for the unequivocal identification and precise quantification of the target compound, even in complex matrices. nih.govnih.gov
In a typical LC-MS analysis of a sulfonamide, a reversed-phase LC separation is followed by detection with a mass spectrometer, often a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap. shimadzu.com Electrospray ionization (ESI) is a common ionization technique for such compounds, and it can be operated in either positive or negative ion mode. shimadzu.comnih.gov In negative ion mode, one would expect to observe the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ would be seen. nih.gov
Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This provides a highly specific fragmentation pattern that can be used for definitive identification and quantification via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). shimadzu.comnih.gov
Spectrophotometric and Potentiometric Titration Methods for Quantification
While chromatographic methods are excellent for purity and trace analysis, classical titration methods can offer a simple, cost-effective, and accurate means for the bulk quantification of "this compound."
Potentiometric titration is a particularly suitable method. The acidic nature of both the carboxylic acid and the sulfonamide functional groups allows for their titration with a standard base, such as sodium hydroxide. oup.comnih.gov The endpoint of the titration, where the analyte has been completely neutralized, can be determined by monitoring the change in potential using a pH electrode. This method is often recognized in various pharmacopeias for the assay of acidic drugs. metrohm.com
Alternatively, the sulfonamide group can be specifically titrated. One established method involves a diazotization titration, where the primary aromatic amine (after reduction of the nitro group) reacts with sodium nitrite (B80452) in an acidic medium. metrohm.com Another approach for sulfonamides is precipitation titration with a metal ion like silver(I) or copper(II), where the endpoint is detected potentiometrically with an ion-selective electrode. oup.comoup.com These methods are known for their selectivity and precision. oup.comoup.com
Development of Isotopic Labeling Strategies for Mechanistic and Tracer Studies
The use of isotopically labeled compounds is a powerful tool in analytical chemistry, providing profound insights into reaction mechanisms, metabolic fates, and environmental transport of chemical substances. For a compound like this compound, with its distinct functional groups, isotopic labeling offers a versatile approach for detailed scientific investigation. The development of strategies to incorporate stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O) into its structure is pivotal for quality control and research applications. These labeled analogues serve as invaluable tracers and internal standards in studies ranging from reaction kinetics to environmental degradation pathways.
Synthetic Approaches for Isotopic Labeling
The synthesis of isotopically labeled this compound can be strategically designed to introduce isotopes at specific positions within the molecule. This site-specific labeling is crucial for elucidating the roles of different functional groups in chemical and biological transformations.
Deuterium (²H) Labeling: Deuterium can be incorporated into the aromatic ring of this compound through hydrogen-deuterium (H/D) exchange reactions. Such reactions can be catalyzed by acids or metals. For instance, treatment with deuterated sulfuric acid (D₂SO₄) or using a palladium catalyst in the presence of D₂O can facilitate the exchange of aromatic protons with deuterium. researchgate.netchem-station.com The positions ortho and meta to the directing groups (carboxyl, nitro, and sulfamoyl) will exhibit different exchange rates, allowing for selective labeling patterns. This method is advantageous for creating internal standards for mass spectrometry-based quantification, as the increase in mass does not significantly alter the chemical properties of the compound. chem-station.com
Carbon-13 (¹³C) Labeling: Carbon-13 can be introduced into the aromatic ring or the carboxyl group. Synthesis starting from a ¹³C-labeled precursor, such as [¹³C₆]-aniline, can yield a uniformly ring-labeled product. researchgate.net Alternatively, the carboxyl group can be specifically labeled using a ¹³C-labeled cyanide (K¹³CN) in a synthetic route that builds the benzoic acid moiety, or through the carbonation of a suitable organometallic precursor with ¹³CO₂. The use of ¹³C-labeled compounds is particularly valuable for nuclear magnetic resonance (NMR) spectroscopy studies to trace metabolic pathways and for metabolic flux analysis. medchemexpress.comnih.gov
Nitrogen-15 (¹⁵N) Labeling: The two nitrogen atoms in this compound, one in the nitro group and one in the sulfamoyl group, are prime targets for ¹⁵N labeling. The nitro group can be introduced using ¹⁵N-labeled nitric acid (H¹⁵NO₃) during the nitration step of the synthesis. nih.gov The sulfamoyl group can be labeled by reacting the corresponding sulfonyl chloride with ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃) or an appropriate ¹⁵N-labeled amine. nih.gov ¹⁵N-labeling is instrumental in tracking the fate of the nitrogen-containing functional groups, for example, in studies of denitrification processes or the metabolism of the sulfonamide group. nih.govnih.gov
Oxygen-18 (¹⁸O) Labeling: The oxygen atoms in the nitro, sulfamoyl, and carboxyl groups can be labeled with ¹⁸O. For the sulfamoyl group, a late-stage degradation-reconstruction pathway can be employed where the unlabeled sulfonamide is converted to a sulfinate intermediate, which is then enriched with H₂¹⁸O before being converted back to the ¹⁸O-labeled sulfonamide. chemrxiv.org This approach can provide valuable information on reaction mechanisms involving oxygen transfer.
Applications in Mechanistic and Tracer Studies
The isotopically labeled variants of this compound are indispensable for a range of research applications.
Mechanistic Elucidation: Kinetic Isotope Effects (KIEs) observed when using deuterated or other isotopically labeled substrates can provide evidence for the rate-determining step in a reaction. chem-station.comresearchgate.net For example, a significant KIE upon replacing a C-H bond with a C-D bond would suggest that the cleavage of this bond is part of the rate-limiting step. Similarly, ¹⁵N labeling can be used to follow the transformation of the nitro and sulfamoyl groups during chemical or biological degradation, helping to identify transient intermediates and final products. researchgate.netresearchgate.net
Tracer Studies in Environmental and Biological Systems: Isotopically labeled compounds are used as tracers to follow the uptake, distribution, metabolism, and excretion of a substance in biological systems without the need for radioactive labels. nih.gov In environmental science, labeled compounds can be used to study the fate and transport of pollutants in soil and water, including processes like biodegradation and formation of non-extractable residues. nih.govnih.govgeus.dk For instance, the use of ¹³C- or ¹⁵N-labeled this compound in soil microcosms can help quantify its degradation rate and identify the microorganisms involved.
The following table summarizes potential isotopic labeling strategies for this compound and their primary research applications.
| Isotope | Position of Label | Potential Synthetic Precursor | Primary Application |
| ²H (D) | Aromatic Ring (C2, C5, C6) | Deuterated acid (e.g., D₂SO₄), D₂O with catalyst | Internal standard for MS, Kinetic Isotope Effect studies |
| ¹³C | Carboxyl Group (C7) | K¹³CN, ¹³CO₂ | Metabolic pathway analysis (NMR), Pharmacokinetic studies |
| ¹³C | Aromatic Ring (C1-C6) | [¹³C₆]-Aniline | Elucidation of ring-opening mechanisms, Tracer studies |
| ¹⁵N | Nitro Group | H¹⁵NO₃ | Mechanistic studies of reduction, Denitrification tracer |
| ¹⁵N | Sulfamoyl Group | ¹⁵NH₃ | Metabolic fate of the sulfonamide moiety, Tracer studies |
| ¹⁸O | Sulfamoyl Group | H₂¹⁸O (via sulfinate intermediate) | Elucidation of oxygen transfer mechanisms |
These isotopic labeling strategies provide a robust framework for detailed investigations into the chemical and biological behavior of this compound, contributing to a comprehensive understanding of its properties and interactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-nitro-4-sulfamoylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. Nitration and sulfamoylation steps are critical, with reaction conditions (e.g., temperature, catalyst) directly affecting regioselectivity. For example, sulfamoylation may require controlled anhydrous conditions to avoid hydrolysis of the sulfamoyl group . Nitration positions can be guided by directing effects of existing substituents (e.g., sulfamoyl groups act as meta-directors). Purity is assessed via melting point analysis (e.g., mp 178–183°C for analogous 4-nitrobenzenesulfonamide ) and HPLC.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm nitro and sulfamoyl group positions via - and -NMR chemical shifts (e.g., aromatic proton splitting patterns).
- IR : Detect characteristic NO stretching (~1520 cm) and S=O vibrations (~1350 cm) .
- Mass Spectrometry : Compare observed molecular ion peaks with theoretical values (e.g., [M-H] for CHNOS). Cross-reference with databases like NIST Chemistry WebBook .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (N) at 0–6°C to prevent degradation of nitro and sulfamoyl groups . Monitor for color changes or precipitate formation, which may indicate decomposition. Safety protocols for nitro compounds (e.g., explosion risks under heat) should align with guidelines for analogous substances like 4-nitrobenzoic acid .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) predicts electronic effects of substituents on reaction pathways. For example, nitro groups increase electrophilicity at specific positions, guiding nitration regioselectivity . Molecular docking studies (e.g., as applied to 4-acetamido-3-nitrobenzoic acid ) can also predict interactions in biological assays.
Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., melting points) for nitro-sulfamoyl benzoic acids?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Recrystallize the compound using solvents like ethanol/water mixtures and compare melting points with literature values (e.g., 4-nitrobenzenesulfonamide melts at 178–183°C ). Thermogravimetric analysis (TGA) can differentiate between decomposition and melting events .
Q. How does the sulfamoyl group influence the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : The sulfamoyl group mimics sulfate or phosphate moieties in enzyme active sites. Design inhibition assays (e.g., carbonic anhydrase) with controlled pH to assess binding affinity. Compare with structurally related compounds like 3-((4-chlorobenzyl)sulfonyl)benzoic acid to isolate sulfamoyl-specific effects.
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
